Chlorocruoroporphyrin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C33H32N4O5 |
|---|---|
Molecular Weight |
564.6 g/mol |
IUPAC Name |
3-[18-(2-carboxyethyl)-13-ethenyl-8-(hydroxymethylidene)-3,7,12,17-tetramethyl-23H-porphyrin-2-yl]propanoic acid |
InChI |
InChI=1S/C33H32N4O5/c1-6-20-16(2)26-13-31-23(15-38)19(5)25(37-31)11-24-17(3)21(7-9-32(39)40)29(35-24)14-30-22(8-10-33(41)42)18(4)27(36-30)12-28(20)34-26/h6,11-15,34,38H,1,7-10H2,2-5H3,(H,39,40)(H,41,42) |
InChI Key |
POTJEWVOMCSKSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=CO)C(=N5)C=C1N2)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C=C |
Synonyms |
chlorocruorin |
Origin of Product |
United States |
Advanced Methodologies for Structural Elucidation of Chlorocruoroporphyrin
High-Resolution Spectroscopic Approaches for Characterization
A suite of high-resolution spectroscopic methods has been instrumental in characterizing the intricate details of chlorocruoroporphyrin's structure and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and electronic environment of molecules in solution. nih.govnih.gov For porphyrins like this compound, ¹H and ¹³C NMR are particularly informative.
The ¹H NMR spectrum of a porphyrin is characterized by a large diatropic ring current induced by the delocalized π-electron system of the macrocycle. bris.ac.uk This effect causes the meso-protons located on the periphery of the macrocycle to be strongly deshielded, appearing far downfield in the spectrum (typically 9-10 ppm). Conversely, the inner N-H protons are significantly shielded and appear upfield, often at negative chemical shift values (-2 to -4 ppm). bris.ac.ukrsc.org The specific chemical shifts of the peripheral substituents, such as the methyl, propionate (B1217596), vinyl, and the characteristic formyl group of this compound, provide definitive structural information. osti.govwestmont.edu The synthesis of this compound dimethyl ester and its characterization would rely on such detailed NMR analysis to confirm its structure. researchgate.net
¹³C NMR spectroscopy complements proton NMR by providing data on the carbon skeleton. weizmann.ac.il The chemical shifts of the pyrrole (B145914) carbons and the meso-carbons are sensitive to the electronic structure of the porphyrin and any coordinated metal ions. hmdb.caiitb.ac.in The formyl carbon of this compound would exhibit a characteristic resonance in the aldehydic region of the spectrum.
| Proton/Carbon Type | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
|---|---|---|
| meso-H | 9.0 - 10.5 | 95 - 125 |
| β-pyrrole-H | 8.5 - 9.5 | 130 - 150 |
| -CH₃ | 3.4 - 3.8 | 10 - 15 |
| -CH=CH₂ (vinyl) | 6.0 - 8.5 | 120 - 130 |
| -CHO (formyl) | 10.0 - 11.0 | 185 - 195 |
| NH (inner) | -2.0 - -4.0 | N/A |
Mass Spectrometry for Macrocycle Integrity and Derivatization Analysis
Mass spectrometry (MS) is an essential tool for confirming the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) techniques, such as time-of-flight (TOF) or Orbitrap mass analyzers, provide highly accurate mass measurements, allowing for the unambiguous determination of the elemental formula. rsc.orgscirp.orgresearchgate.netnih.gov
Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing porphyrins, as it can generate intact molecular ions, often as protonated species [M+H]⁺, with minimal fragmentation. westmont.edunih.govvscht.cz This is crucial for verifying the integrity of the porphyrin macrocycle during synthesis or after extraction from biological sources. mdpi.com Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion, providing structural information about the peripheral substituents. rsc.org
| Compound | Elemental Formula | Calculated Exact Mass [M+H]⁺ | Measured Exact Mass [M+H]⁺ | Mass Accuracy (ppm) |
|---|---|---|---|---|
| This compound (Spirographis porphyrin) | C₃₃H₃₂N₄O₃ | 545.2502 | 545.2500 | < 1 |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions
The extensive π-conjugated system of this compound gives rise to intense electronic transitions in the ultraviolet (UV) and visible (Vis) regions of the electromagnetic spectrum. kit.edu The UV-Vis absorption spectrum of a porphyrin is dominated by two main features: an extremely intense band in the near-UV region (around 400 nm), known as the Soret band, and a series of weaker bands in the visible region (500-700 nm), called Q-bands. kit.eduresearchgate.netresearchgate.net
The positions and intensities of these bands are sensitive to the solvent polarity, pH, and the presence of a central metal ion. vscht.czlibretexts.orgiosrjen.org For instance, protonation of the inner nitrogen atoms in an acidic medium causes significant shifts in the absorption maxima. researchgate.netresearchgate.net The substitution of a vinyl group with a formyl group in this compound, compared to protoporphyrin IX, also influences the electronic transitions, leading to shifts in the Soret and Q-bands.
| Porphyrin Type | Soret Band (nm) | Q-Bands (nm) |
|---|---|---|
| Free-base Porphyrin | ~400-420 | ~510, 550, 590, 645 |
| Metalloporphyrin (e.g., Zn²⁺) | ~420-430 | ~550, 590 |
| Protonated Porphyrin (Dication) | ~430-440 | ~560, 600, 740 |
Fluorescence spectroscopy provides further insight into the electronic structure. Porphyrins are typically fluorescent, emitting light at longer wavelengths after being excited by UV or visible light. plymsea.ac.uknih.gov The fluorescence quantum yield (the ratio of emitted to absorbed photons) and the fluorescence lifetime are sensitive to factors such as the central metal ion and the molecular environment. thermofisher.comedinst.comyoutube.com Paramagnetic metal ions like Fe(III) often quench fluorescence, while diamagnetic ions like Zn(II) can enhance it.
Vibrational Spectroscopy (e.g., Resonance Raman Spectroscopy) for Molecular Dynamics
Vibrational spectroscopy, particularly Resonance Raman (RR) spectroscopy, is a powerful technique for probing the vibrational modes of chromophores like this compound. osti.govresearchgate.net In RR spectroscopy, the excitation laser wavelength is tuned to coincide with an electronic absorption band of the molecule (e.g., the Soret or Q-bands of the porphyrin). ebin.pub This results in a selective and significant enhancement (by a factor of 10³-10⁶) of the Raman signals from vibrational modes that are coupled to the electronic transition. nih.govrsc.org
For metallocruoroporphyrins, this selectivity allows for the detailed study of the vibrations of the porphyrin macrocycle and the bonds between the central iron atom and its axial ligands. mdpi.com These vibrations are sensitive to the oxidation state, spin state, and coordination geometry of the iron, providing valuable information about the active site of chlorocruorin (B1237039). For example, specific bands in the RR spectrum can be assigned to the Fe-ligand stretching and bending modes, as well as to core-size marker bands of the porphyrin macrocycle that correlate with the distance between the pyrrole nitrogen atoms. nih.gov
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Structural Significance |
|---|---|---|
| ν₄ (Oxidation state marker) | ~1350 - 1380 | Sensitive to the oxidation state of the iron. |
| ν₃, ν₂, ν₁₀ (Core-size markers) | ~1470 - 1650 | Correlate with the size of the porphyrin core. |
| Fe-Ligand Stretch | ~200 - 600 | Directly probes the bond between iron and its axial ligands. |
| Vinyl/Formyl Bending Modes | ~300 - 500 | Reflects the conformation of peripheral substituents. |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Metallocruoroporphyrin Centers
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons. edinst.comlibretexts.org This makes it an ideal tool for studying the iron center in metallocruoroporphyrin, which is often in a paramagnetic state (e.g., Fe(III)). The EPR spectrum provides detailed information about the electronic structure of the metal ion and its immediate environment. nih.govhmdb.ca
The key parameters obtained from an EPR spectrum are the g-values and hyperfine coupling constants. The g-values are sensitive to the spin state and the symmetry of the ligand field around the iron ion. libretexts.org For instance, high-spin ferric (S=5/2) heme systems typically show signals at g ≈ 6 and g ≈ 2, while low-spin ferric (S=1/2) systems exhibit three distinct g-values. nih.govmacw.ac.in The specific g-values can help identify the axial ligands coordinated to the iron. nih.gov Hyperfine coupling arises from the interaction of the electron spin with the nuclear spins of the iron atom and the nitrogen atoms of the porphyrin and axial ligands, providing further structural details. libretexts.org
| Spin State | Symmetry | Typical g-values |
|---|---|---|
| High-Spin (S=5/2) | Axial | g⊥ ≈ 6, g∥ ≈ 2 |
| High-Spin (S=5/2) | Rhombic | g ≈ 4.3 |
| Low-Spin (S=1/2) | Rhombic | g₁, g₂, g₃ (e.g., 2.8, 2.2, 1.7) |
X-ray Crystallography for Three-Dimensional Structural Determination of this compound Complexes
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule. kit.eduresearchgate.net To apply this technique to a this compound complex, it must first be crystallized. The crystal is then irradiated with a beam of X-rays, and the resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure can be modeled. macw.ac.in
A successful crystallographic study of a metallocruoroporphyrin complex would provide a wealth of structural information, including:
The precise bond lengths and angles within the porphyrin macrocycle and between the iron and its coordinating atoms.
The coordination number and geometry of the central iron atom (e.g., five-coordinate square pyramidal or six-coordinate octahedral). scirp.org
The identity and orientation of the axial ligands bound to the iron.
The planarity or degree of distortion (e.g., ruffling, saddling) of the porphyrin macrocycle.
The nature of intermolecular interactions within the crystal lattice.
While the search results did not yield a specific solved crystal structure for a this compound complex, the methodology is well-established for other metalloporphyrins. researchgate.netscirp.orgmdpi.comresearchgate.net
| Parameter | Example Value |
|---|---|
| Crystal System | Tetragonal |
| Space Group | P4 |
| Unit Cell Dimensions (Å) | a = 15.0, b = 15.0, c = 10.0 |
| Resolution (Å) | 1.8 |
| R-factor / R-free | 0.18 / 0.22 |
| Fe-N(pyrrole) bond length (Å) | ~2.00 - 2.05 |
| Fe-Axial Ligand bond length (Å) | ~2.10 - 2.20 |
Computational Chemistry and Molecular Modeling of this compound Systems
Computational chemistry provides a theoretical framework to investigate molecular systems, offering insights that can be challenging to obtain through experimental means alone. researchgate.net For this compound, these methods are crucial for understanding how its unique structure, particularly the presence of a formyl group in place of a vinyl group found in protoporphyrin IX, influences its physicochemical properties and biological function. macw.ac.in
Quantum mechanics is a fundamental theory in physics that provides a description of the physical properties of nature at the scale of atoms and subatomic particles. britannica.com In computational chemistry, quantum mechanical methods are used to solve the Schrödinger equation for a given molecule, yielding information about its electronic structure, energy, and other properties. researchgate.net
Density Functional Theory (DFT) is a prominent quantum mechanical method valued for its balance of accuracy and computational cost, making it suitable for studying large molecules like porphyrins. researchgate.net DFT calculations can elucidate the distribution of electrons within the this compound macrocycle, revealing how the electron-withdrawing nature of the formyl group impacts the π-conjugated system. This is critical for understanding the molecule's reactivity, its ability to coordinate with iron, and its interaction with axial ligands.
Studies on structurally related iron corroles have demonstrated that DFT can successfully reproduce experimental structures and spectroscopic parameters. nih.gov By analyzing the Kohn-Sham solutions, researchers can describe the electronic structure, such as formulating it as an intermediate-spin ferric ion antiferromagnetically coupled to a dianionic π-radical corrole. nih.gov Similar approaches applied to this compound can provide a detailed understanding of its Fe-ligand bonding, spin states, and the pathways for electronic transitions, which are fundamental to its function in oxygen transport. nih.govnih.gov The combination of lower symmetry and different cavity size in related macrocycles like corroles leads to exceptionally strong iron-ligand sigma bonds, a feature that can be computationally explored in this compound. nih.gov
Table 1: Typical Parameters in Quantum Mechanical Calculations for Porphyrin-like Systems
| Parameter | Description | Typical Values/Methods | Relevance |
|---|---|---|---|
| Method | The quantum mechanical approach used. | DFT (e.g., B3LYP, M06-2X) | Balances accuracy and computational cost for large systems. |
| Basis Set | A set of mathematical functions used to build molecular orbitals. | 6-31G*, def2-SVP, LANL2DZ | Describes the spatial distribution of electrons. |
| Functional | The part of the DFT calculation that approximates the exchange-correlation energy. | B3LYP, CAM-B3LYP, ωB97X-D | Crucial for accurately modeling electron-electron interactions. |
| Solvation Model | Simulates the effect of a solvent on the molecule. | PCM, SMD | Accounts for environmental effects on electronic structure. |
| Spin State | The total spin angular momentum of the electrons. | Singlet, Triplet, Quintet | Essential for correctly modeling open-shell metal centers like iron. |
This table is a representative example based on common practices in computational chemistry for similar molecules.
Molecular dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules. youtube.comebsco.com These simulations provide a detailed, time-resolved view of molecular behavior, capturing conformational changes, flexibility, and intermolecular interactions that are often averaged out in experimental data. nih.govnih.gov
For this compound, MD simulations can model its dynamic behavior within its biological environment, such as when it is part of the giant respiratory protein chlorocruorin. The basic principle of an MD simulation involves calculating the forces exerted on each atom by all other atoms in the system and then using Newton's laws of motion to predict their positions over time. nih.gov This allows for the observation of phenomena such as the binding and release of oxygen, the flexibility of the porphyrin macrocycle, and its interactions with the surrounding protein and solvent molecules. ebsco.com
Table 2: General Workflow for a Molecular Dynamics Simulation
| Step | Description | Key Considerations |
|---|---|---|
| 1. System Setup | Generation of the initial coordinates for the molecule (this compound), placement in a simulation box, and addition of solvent (e.g., water) and ions. | Choice of force field (e.g., AMBER, CHARMM), accurate initial structure. |
| 2. Energy Minimization | Removal of steric clashes and unfavorable geometries in the initial setup by finding a local energy minimum. | Prevents instability at the start of the simulation. |
| 3. Equilibration | Gradually heating the system to the desired temperature and adjusting the pressure and density to match experimental conditions. | Ensures the system is in a stable, realistic state before data collection. |
| 4. Production Run | The main simulation phase where the trajectory of atoms is calculated and saved for a specific duration (nanoseconds to microseconds). | The length of the simulation determines the timescale of observable events. |
| 5. Trajectory Analysis | Post-processing of the saved trajectory to calculate properties of interest, such as conformational changes, intermolecular interactions, and binding energies. | Root-mean-square deviation (RMSD), radial distribution functions (RDFs), hydrogen bond analysis. |
This table outlines the fundamental steps involved in performing a molecular dynamics simulation for a biomolecular system.
Computational methods can predict various spectroscopic signatures, providing a powerful tool for interpreting experimental data and validating proposed structures. rsc.org The theoretical prediction of spectra for this compound can help to assign spectral features to specific electronic or vibrational transitions.
Time-dependent DFT (TD-DFT) is a widely used method for predicting UV-Vis absorption spectra. rsc.org By calculating the energies of electronic excitations and their corresponding oscillator strengths, TD-DFT can reproduce the main features of experimental spectra, such as the intense Soret band and the weaker Q-bands characteristic of porphyrins. Comparing the predicted spectrum of this compound with that of protoporphyrin IX can quantify the electronic effect of the formyl-for-vinyl substitution. Benchmarking studies on other organic molecules have shown that double-hybrid functionals like B2PLYP can be particularly accurate in predicting spectral shapes. chemrxiv.org
Table 3: Comparison of Theoretical Methods for Spectroscopic Prediction
| Spectroscopy Type | Computational Method | Information Obtained | Strengths and Limitations |
|---|---|---|---|
| UV-Visible | Time-Dependent DFT (TD-DFT) | Electronic transition energies, oscillator strengths, spectral shape (Soret and Q bands). | Good for qualitative and semi-quantitative prediction; accuracy depends on the functional. rsc.org |
| Mass Spectrometry | QCEIMS, Ab initio MD | Fragmentation pathways, mass-to-charge ratios of fragments. | Useful for identifying unknown compounds and elucidating fragmentation mechanisms. nih.gov |
| Vibrational (IR/Raman) | DFT (Harmonic Frequency Calculation) | Vibrational frequencies, IR intensities, Raman activities. | Sensitive to functional groups and conformation; anharmonic effects can be important. |
| NMR Spectroscopy | DFT (GIAO, CSGT) | Chemical shifts, coupling constants. | Provides detailed structural information; computationally demanding for large systems. |
This table provides an overview of common computational approaches for predicting different types of spectra.
Biosynthetic Pathways and Metabolic Aspects of Chlorocruoroporphyrin
Precursor Compounds and Enzymatic Steps in Chlorocruoroporphyrin Formation
The formation of this compound begins with the universal tetrapyrrole biosynthetic pathway, which provides the foundational precursor, protoporphyrin IX. electronicsandbooks.com The initial steps of this pathway are highly conserved across life.
The pathway initiates with the synthesis of 5-aminolevulinic acid (ALA), the first committed precursor for all tetrapyrroles. researchgate.netfrontiersin.org In animals, ALA is typically formed via the Shemin or C4 pathway, through the condensation of glycine (B1666218) and succinyl-CoA, a reaction catalyzed by ALA synthase. nih.gov Subsequently, a series of enzymatic reactions leads to the formation of the macrocyclic structure:
Two molecules of ALA are condensed by porphobilinogen (B132115) synthase to form the monopyrrole, porphobilinogen. nih.gov
Four molecules of porphobilinogen are linked head-to-tail by hydroxymethylbilane synthase (also known as porphobilinogen deaminase) to create the linear tetrapyrrole, hydroxymethylbilane.
Uroporphyrinogen III synthase cyclizes and inverts the final pyrrole (B145914) ring (ring D) to produce the asymmetric uroporphyrinogen III, which is the first macrocyclic intermediate. nih.gov
Uroporphyrinogen decarboxylase removes the four acetyl side chains to yield coproporphyrinogen III.
Coproporphyrinogen oxidase then modifies two of the four propionate (B1217596) side chains into vinyl groups, forming protoporphyrinogen (B1215707) IX.
Finally, protoporphyrinogen oxidase oxidizes the macrocycle to create the conjugated system of protoporphyrin IX. researchgate.net
Protoporphyrin IX is the critical branching point from which the synthesis of this compound diverges. The key and defining step in this compound biosynthesis is the enzymatic conversion of the vinyl group at the C2 position of the porphyrin ring to a formyl group. While the exact enzyme responsible for this oxidation in polychaete worms has not been definitively characterized, it is hypothesized to be a type of monooxygenase or oxidase that catalyzes the oxidative cleavage of the vinyl group's C=C double bond. This reaction likely precedes the insertion of iron. The final step is the insertion of a ferrous iron (Fe²⁺) into the center of the this compound macrocycle, a reaction catalyzed by ferrochelatase , to form the final prosthetic group, known as spirographis heme. mdpi.com
Table 1: Key Precursors and Enzymes in this compound Biosynthesis
| Precursor/Intermediate | Enzyme | Product |
|---|---|---|
| Glycine + Succinyl-CoA | ALA Synthase | 5-Aminolevulinic Acid (ALA) |
| 5-Aminolevulinic Acid | Porphobilinogen Synthase | Porphobilinogen |
| Porphobilinogen | Hydroxymethylbilane Synthase | Hydroxymethylbilane |
| Hydroxymethylbilane | Uroporphyrinogen III Synthase | Uroporphyrinogen III |
| Uroporphyrinogen III | Uroporphyrinogen Decarboxylase | Coproporphyrinogen III |
| Coproporphyrinogen III | Coproporphyrinogen Oxidase | Protoporphyrinogen IX |
| Protoporphyrinogen IX | Protoporphyrinogen Oxidase | Protoporphyrin IX |
| Protoporphyrin IX | Porphyrin-2-vinyl monooxygenase (hypothetical) | This compound |
| This compound | Ferrochelatase | Spirographis Heme (Fe-Chlorocruoroporphyrin) |
Divergence from General Tetrapyrrole Biosynthesis Pathways
The general tetrapyrrole biosynthesis pathway is a branched metabolic network responsible for producing several vital molecules, including heme, siroheme, and chlorophylls (B1240455). researchgate.netnih.gov The pathway diverges at key intermediates, allowing for the synthesis of these different end-products.
The biosynthesis of this compound represents a specific divergence within the heme synthesis branch. The central precursor, protoporphyrin IX, stands at a major metabolic crossroads. nih.gov
Heme Branch: Ferrochelatase inserts Fe²⁺ into protoporphyrin IX to form protoheme (heme b).
Chlorophyll (B73375) Branch: Magnesium chelatase inserts Mg²⁺ into protoporphyrin IX, committing the molecule to the chlorophyll synthesis pathway. researchgate.netresearchgate.net
This compound Branch: This pathway begins with the modification of the protoporphyrin IX side chain before metal insertion. The vinyl group at position 2 is converted to a formyl group. Following this modification, ferrochelatase incorporates iron to complete the synthesis of the spirographis heme.
This sequence distinguishes this compound synthesis from that of other known hemes, where modifications to the porphyrin ring typically occur after the formation of a common heme precursor like heme b or heme o.
Table 2: Divergence of Major Tetrapyrrole Pathways from Protoporphyrin IX
| Pathway | Key Modifying Step from Protoporphyrin IX | Metal Ion Inserted | Final Prosthetic Group |
|---|---|---|---|
| Heme | Direct metallation | Fe²⁺ | Protoheme (Heme b) |
| Chlorophyll | Insertion of Mg²⁺ followed by further modifications | Mg²⁺ | Chlorophyll a/b |
| This compound | Oxidation of C2-vinyl group to a formyl group | Fe²⁺ | Spirographis Heme |
Regulation and Control Mechanisms of this compound Biosynthesis
The biosynthesis of tetrapyrroles is a tightly regulated process to ensure the production of necessary end-products while preventing the accumulation of potentially phototoxic intermediates. researchgate.netnih.gov While specific regulatory mechanisms for this compound synthesis in polychaetes are not extensively documented, it is presumed to be governed by control principles common to tetrapyrrole pathways in other organisms.
Key regulatory checkpoints in the general pathway include:
5-Aminolevulinic Acid (ALA) Synthesis: The formation of ALA is the rate-limiting step in many organisms and is subject to stringent feedback inhibition. researchgate.netnih.gov The final end-product, heme, is a known inhibitor of ALA synthase, thus controlling the influx of precursors into the entire pathway.
Branch Point Regulation: The distribution of protoporphyrin IX between the heme and chlorophyll (in photosynthetic organisms) branches is another critical control point. mdpi.com The activities of ferrochelatase and magnesium chelatase are tightly regulated to meet the cell's demand for heme and chlorophylls, respectively.
Comparative Biosynthetic Analyses Across this compound-Producing Organisms
The occurrence of this compound is phylogenetically restricted, having been identified only in four families of marine polychaete worms: Sabellidae, Serpulidae, Chlorhaemidae, and Ampharetidae. rsc.org The most studied example is the fan worm Spirographis spallanzanii. electronicsandbooks.com
Due to this limited distribution, extensive comparative studies on the biosynthesis of this compound across different organisms are scarce. The available evidence suggests that the fundamental pathway, diverging from protoporphyrin IX, is a conserved feature within these specific polychaete families. It represents a unique evolutionary adaptation within this annelid lineage, leading to a respiratory pigment with distinct oxygen-binding properties compared to the more ubiquitous hemoglobin.
The absence of this compound in other organisms, including other annelids, suggests that the gene for the specific enzyme that converts the vinyl group to a formyl group either evolved uniquely in this lineage or was lost in others. A comparative genomic and transcriptomic analysis of chlorocruorin-producing worms versus their close relatives that use standard hemoglobin could pinpoint the specific oxidase or monooxygenase responsible for this key biosynthetic step. However, such detailed comparative analyses are not yet available in the scientific literature.
Synthetic Chemistry and Derivatization of Chlorocruoroporphyrin
Total Synthetic Strategies for Chlorocruoroporphyrin
The total synthesis of asymmetrically substituted porphyrins like this compound requires robust and regiocontrolled methods for the step-wise construction of the macrocycle from simpler pyrrolic precursors. Early synthetic efforts in porphyrin chemistry, pioneered by Hans Fischer, laid the groundwork for these complex undertakings. nobelprize.org However, more rational and higher-yielding syntheses were later developed, most notably utilizing b-oxobilane and bilene-b (B1264685) intermediates.
A definitive total synthesis of this compound dimethyl ester was reported by Jackson, Kenner, and Smith. rsc.orgelectronicsandbooks.com Their approach utilized a b-oxobilane route. The key steps involved the coupling of two specifically synthesized pyrromethane intermediates. One pyrromethane contained a bromo-substituent to protect a β-position, ensuring the correct orientation during the subsequent cyclization. electronicsandbooks.com The pyrromethane amide (I) was coupled with a second pyrromethane (II) to form a b-oxobilane (III). rsc.orgelectronicsandbooks.com This intermediate was then cyclized to an oxophlorin (IV), a porphyrin with a keto group at a meso-position. rsc.orgelectronicsandbooks.com The oxophlorin was subsequently converted into the desired porphyrin macrocycle. rsc.org A critical step was the regioselective introduction of the formyl group at the 2-position, which was achieved by treating the ferric complex of the porphyrin precursor with dichloromethyl methyl ether and stannic chloride. rsc.orgelectronicsandbooks.com
An alternative and complementary approach involves the oxidative cyclization of a 1,19-dideoxy-1,19-dimethylbilene-b intermediate. researchgate.netpublish.csiro.au Syntheses of this compound and its isomer have been successfully achieved using bilene-b intermediates constructed in an "east-west" fashion, as opposed to the more traditional "north-south" approach. researchgate.netpublish.csiro.au This strategy offers flexibility in the placement of substituents and has been instrumental in preparing a variety of unsymmetrically substituted porphyrins. publish.csiro.au These rational syntheses provided unequivocal proof for the structure of this compound. publish.csiro.au
Table 1: Key Intermediates in Total Synthesis
| Intermediate | Synthetic Route | Purpose |
|---|---|---|
| Pyrromethanes | b-Oxobilane, Bilene-b | Building blocks for the tetrapyrrole chain. |
| b-Oxobilane | Jackson, Kenner & Smith | Linear tetrapyrrole precursor to oxophlorins. |
| Oxophlorin | b-Oxobilane | Intermediate allowing for meso-position functionalization and subsequent aromatization to the porphyrin. |
Semisynthetic Transformations from Readily Available Porphyrin Precursors (e.g., Protoporphyrin IX)
Given the structural similarity between this compound and protoporphyrin IX, which differ only at positions 2 and 4 (formyl/vinyl vs. vinyl/vinyl), the conversion of the latter into the former is an attractive and frequently explored synthetic strategy. Protoporphyrin IX is a readily available and relatively inexpensive starting material, making semisynthesis a practical alternative to total synthesis. wikipedia.orgfrontierspecialtychemicals.com
Several methods have been developed for the transformation of protoporphyrin IX to this compound.
Oxidative Cleavage: Early methods involved the partial oxidation of the vinyl group at position 2 of protoporphyrin IX. rsc.org Inhoffen and colleagues demonstrated an elegant photo-oxidation of protoporphyrin IX dimethyl ester that yielded a mixture of this compound and its isomer, isothis compound (with the formyl group at position 4). publish.csiro.au Another reported method involves oxidation with potassium permanganate. rsc.org A similar transformation has also been observed in geochemical contexts, where reaction with H2S and oxygen can convert a vinyl group to a formyl group on a porphyrin macrocycle. whiterose.ac.uk
Reaction with Picryl Azide (B81097): A novel method was developed that involves reacting protoporphyrin-IX dimethyl ester with picryl azide. rsc.org This reaction proceeds via a 1,3-dipolar addition to the vinyl groups, followed by thermal decomposition of the resulting triazoline intermediates. rsc.org This process leads to the fragmentation of one of the vinyl groups to a formyl group, affording an equimolar mixture of this compound and isothis compound dimethyl esters in nearly quantitative yield (allowing for recovered starting material). rsc.org
These semisynthetic approaches, while sometimes yielding isomeric mixtures that require separation, provide a more direct route to this compound compared to the multi-step nature of total synthesis. uni-muenchen.depnas.org
Regioselective Functionalization Techniques for this compound Derivatives
The synthesis of this compound, both by total and semisynthetic routes, hinges on the ability to perform reactions at specific positions on the porphyrin periphery without affecting other functional groups. This is the essence of regioselective chemistry.
The Vilsmeier-Haack reaction is a powerful and widely used method for introducing formyl groups onto the porphyrin macrocycle. nih.gov This reaction typically uses a phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) mixture to generate the Vilsmeier reagent. nih.gov The regioselectivity of the Vilsmeier formylation (i.e., whether it occurs at a β-pyrrolic position or a meso-position) can be influenced by the metal coordinated in the porphyrin core and the steric hindrance of the Vilsmeier reagent itself. nih.govnih.gov For instance, using sterically hindered formamides can favor substitution at the less hindered β-positions. nih.gov
In the context of the total synthesis of this compound, a highly regioselective formylation was achieved on a porphyrin precursor that already contained a chloroethyl group (a vinyl group precursor) and a vinyl group. rsc.orgelectronicsandbooks.com The formylation was directed specifically to the unsubstituted β-position (position 2) by treating the iron(III) complex of the porphyrin with dichloromethyl methyl ether and stannic chloride. rsc.orgelectronicsandbooks.com This step is crucial as it establishes the defining formyl group of this compound.
Modern porphyrin chemistry has seen the development of numerous regioselective functionalization techniques, often employing transition-metal catalysis, which allow for the precise introduction of a wide array of functional groups. rsc.org While not all have been specifically applied to this compound, these methods offer potential for creating novel derivatives.
Synthesis and Characterization of this compound Isomers and Analogues
The existence of a constitutional isomer of this compound, named isothis compound, is a key aspect of its chemistry. Isothis compound has the same molecular formula but differs in the position of its substituents: it possesses a vinyl group at position 2 and a formyl group at position 4.
Nearly all synthetic routes that start from the symmetrical protoporphyrin IX or involve the cyclization of certain precursors can produce both this compound and isothis compound. publish.csiro.aupublish.csiro.aursc.org
The reaction of protoporphyrin-IX dimethyl ester with picryl azide yields an equimolar mixture of the two isomers. rsc.org
Syntheses via bilene-b intermediates have also been reported to produce both isomers. publish.csiro.au
The separation and characterization of these isomers are critical for obtaining pure compounds. High-performance liquid chromatography (h.p.l.c.) has proven to be an effective technique for separating this compound and isothis compound dimethyl esters. rsc.orgacs.org Once separated, their identities can be confirmed by comparison with authentic samples prepared by unambiguous total synthesis and by detailed spectroscopic analysis, including nuclear magnetic resonance (NMR) spectroscopy. rsc.orgacs.orglsu.edu The synthesis of both isomers was instrumental in definitively establishing the structure of pemptoporphyrin, another naturally occurring porphyrin. rsc.org
Methodological Innovations in Porphyrin Synthetic Chemistry Applicable to this compound
The field of porphyrin synthesis is continuously evolving, with innovations aimed at increasing efficiency, improving yields, and enabling the construction of ever more complex and functionalized molecules. tcd.ie These modern methodologies hold great promise for future syntheses of this compound and its analogues.
Key Innovations Include:
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times for key steps in porphyrin synthesis, such as formylation and metallation. nih.govmdpi.com This high-speed, efficient heating method can improve yields and reduce the formation of byproducts.
Green Chemistry Approaches: New protocols are being developed to make porphyrin synthesis more environmentally friendly. This includes using less hazardous solvents like water-methanol mixtures and avoiding expensive and toxic oxidizing agents like DDQ or chloranil. researchgate.net Some methods now use air as the oxidant and allow for large-scale, gram-level production with simple purification techniques. researchgate.net
Metal-Catalyzed Cross-Coupling Reactions: The application of palladium-catalyzed reactions (e.g., Suzuki, Sonogashira, Heck) has revolutionized the functionalization of the porphyrin periphery. nih.govrsc.org These methods allow for the direct introduction of aryl, ethynyl, and other groups onto halogenated porphyrin precursors with high precision, opening the door to a vast array of novel this compound analogues. tcd.ie
Convergent "3+1" Strategies: While classical methods often involve a "2+2" condensation of dipyrromethanes, newer convergent approaches, such as the "3+1" synthesis (condensing a tripyrrane with a 2,5-diformylpyrrole), provide highly versatile routes to unsymmetrically substituted porphyrins. nih.govfrontierspecialtychemicals.com This enhanced control over substituent placement is ideal for the targeted synthesis of complex molecules like this compound.
These innovations, by offering greater control, efficiency, and versatility, pave the way for the synthesis of novel this compound-based systems for applications in catalysis, materials science, and as models for biological processes.
Table 2: Compound Names Mentioned
| Compound Name | Systematic or Trivial Name |
|---|---|
| This compound | Spirographis porphyrin; 2-formyl-4-vinyldeuteroporphyrin IX |
| Protoporphyrin IX | 2,4-divinyl-deuteroporphyrin IX |
| Isothis compound | 4-formyl-2-vinyldeuteroporphyrin IX |
| Pemptoporphyrin | 4-vinyldeuteroporphyrin-IX |
| Pyrromethane | |
| b-Oxobilane | |
| Oxophlorin | |
| Bilene-b | |
| Dichloromethyl methyl ether | |
| Picryl azide | |
| Pyrrole (B145914) | |
| Dimethylformamide (DMF) | |
| Phosphorus oxychloride (POCl₃) |
Biological Functionality and Molecular Interactions of Chlorocruoroporphyrin
Chlorocruoroporphyrin as the Prosthetic Group in Chlorocruorins
This compound is the non-protein, iron-containing prosthetic group essential for the function of chlorocruorins, a class of extracellular respiratory proteins. scispace.comacs.org These massive protein complexes, with molecular weights exceeding 3,500 kDa, are freely dissolved in the plasma of specific annelid worms, such as those in the families Sabellidae and Serpulidae. royalsocietypublishing.orgiiab.mechemeurope.com The fundamental difference between chlorocruorins and the more common hemoglobins (B146990) lies in the structure of this prosthetic group. chemeurope.com While hemoglobin contains protoheme IX, chlorocruorin (B1237039) utilizes a modified version where a formyl group (-CHO) replaces the vinyl group (-CH=CH2) at position 2 of the porphyrin ring. acs.orgnih.gov This seemingly minor substitution has profound effects on the electronic properties of the heme and, consequently, its interaction with oxygen, giving chlorocruorin its characteristic green color in dilute solutions. wikipedia.orgwikipedia.org
Molecular Mechanisms of Oxygen Binding and Transport in Chlorocruoroproteins
The replacement of a vinyl with a formyl group in this compound significantly alters the oxygen-binding dynamics compared to hemoglobin. Generally, chlorocruorins exhibit a lower affinity for oxygen than most hemoglobins. nih.govlibretexts.org
At the heart of this compound is a central iron atom, which can exist in the ferrous (Fe²⁺) or ferric (Fe³⁺) oxidation state. wiley-vch.de In its functional, oxygen-carrying form, the iron is in the ferrous (Fe²⁺) state. The iron atom is coordinated to the four nitrogen atoms of the porphyrin ring in a square planar arrangement. tardigrade.in The fifth coordination site is occupied by a histidine residue from the globin protein chain, anchoring the heme group within the protein pocket. mdpi.com The sixth coordination site is available to reversibly bind a dioxygen molecule (O₂). This coordination chemistry is central to the protein's ability to transport oxygen from respiratory surfaces to the tissues. wiley-vch.detardigrade.in
Ligand field theory helps explain the electronic structure and properties of coordination complexes like the iron center in this compound. wikipedia.orgfiveable.me The interaction between the iron's d-orbitals and the surrounding ligands (the porphyrin nitrogens, the histidine, and dioxygen) causes a splitting of the d-orbital energies. libretexts.org The magnitude of this splitting (Δo) determines the spin state of the iron atom.
In the deoxygenated state (deoxyhemoglobin), the Fe²⁺ is typically high-spin. Upon oxygenation, the strong field ligand O₂ binds, increasing the energy gap between the d-orbitals and causing a transition to a low-spin, diamagnetic state. This spin-state transition is a key feature of oxygen binding in heme proteins. The electron-withdrawing nature of the formyl group in this compound influences the electron density at the iron center, thereby affecting the ligand field splitting and contributing to its lower oxygen affinity compared to protoporphyrin IX-containing hemoglobins. libretexts.org
Chlorocruorins exhibit cooperative oxygen binding, meaning the binding of one oxygen molecule to a heme site increases the affinity of the other sites for oxygen. nih.gov This property is crucial for efficient oxygen uptake in the respiratory organs and release in the tissues. This cooperative behavior is described by the Monod-Wyman-Changeux (MWC) allosteric model, where the protein exists in at least two conformational states: a low-affinity "tense" (T) state and a high-affinity "relaxed" (R) state. researchgate.net The binding of oxygen shifts the equilibrium from the T state to the R state.
Studies on chlorocruorin from species like Potamilla leptochaeta and Spirographis spallanzanii have demonstrated high cooperativity, with Hill coefficients ranging from 1.8 to 2.1, and have identified the functional cooperative unit as involving multiple heme sites. nih.gov The oxygen affinity and cooperativity of chlorocruorin are also subject to allosteric regulation by factors such as pH (a large Bohr effect is observed) and the concentration of divalent cations like Mg²⁺ and Ca²⁺, which enhance oxygen affinity. nih.gov
Interactive Data Table: Oxygen Binding Properties of Chlorocruorins
| Property | Value/Observation | Species Example | Citation |
| Oxygen Affinity (p50) | Lower than human hemoglobin | Spirographis spallanzanii | nih.gov |
| Cooperativity (Hill Coefficient) | 1.8–2.1 | Spirographic spallanzanii | |
| Bohr Effect | Large | Potamilla leptochaeta | nih.gov |
| Allosteric Effector | Mg²⁺, Ca²⁺ (increase affinity) | Potamilla leptochaeta | nih.gov |
| Conformational States | T (low-affinity) and R (high-affinity) | Eudistylia vancouverii | researchgate.net |
Structural Basis of this compound-Protein Interactions
The this compound prosthetic group is non-covalently bound within a hydrophobic pocket of each globin subunit. nih.gov The primary anchor is the coordinate bond between the iron atom and a proximal histidine residue of the protein. Additional stability is provided by numerous van der Waals interactions, hydrogen bonds, and hydrophobic interactions between the porphyrin ring and the amino acid residues lining the pocket. The propanoic acid side chains on the porphyrin ring likely enhance its solubility and proper orientation. The specific placement and interactions within this pocket are crucial for preventing the irreversible oxidation of the Fe²⁺ ion and for modulating the ligand-binding properties of the heme. The substitution of the vinyl group with the more polar formyl group in this compound likely alters these interactions compared to hemoglobin, contributing to the observed differences in function.
Physiological Distribution and Role of this compound in Annelids
This compound, as part of the chlorocruorin molecule, is not widespread among annelids but is found exclusively in four families of marine polychaetes: the Sabellidae, Serpulidae, Chlorhaemidae, and Ampharetidae. mdpi.comroyalsocietypublishing.org These are often tube-dwelling worms. wikipedia.org
The primary physiological role of chlorocruorin is the transport of oxygen from the gills to the rest of the body, a function analogous to hemoglobin in vertebrates. wikipedia.orgopentextbooks.org.hk Despite its lower oxygen affinity, it is well-suited to the physiological needs of these organisms in their specific environments. royalsocietypublishing.org Interestingly, some species, like those in the genus Serpula, possess both chlorocruorin and hemoglobin circulating together in their blood, a unique phenomenon in the animal kingdom. royalsocietypublishing.org In these cases, it is suggested that the two pigments may function under different physiological conditions. Furthermore, even in worms that have chlorocruorin in their blood, the heme found in other tissues, such as muscles, is typically the standard protoheme, indicating a specialized role for this compound in extracellular oxygen transport. royalsocietypublishing.org
Influence of Peripheral Substituents on this compound Functionality
The functionality of metalloporphyrins, particularly their role in biological processes like respiratory transport, is intricately modulated by the nature of the peripheral substituents on the porphyrin macrocycle. In the case of this compound, the prosthetic group of the respiratory protein chlorocruorin, a key substitution dramatically alters its primary biological function of oxygen transport when compared to the more ubiquitous protoporphyrin IX found in hemoglobin.
The defining structural difference between this compound and protoporphyrin IX is the substitution at the 2-position of the porphyrin ring. While protoporphyrin IX possesses a vinyl (-CH=CH₂) group at this position, this compound features a formyl group (-CHO). This seemingly minor alteration from a vinyl to a formyl group introduces significant electronic effects that propagate through the conjugated π-system of the macrocycle to the central iron atom, thereby influencing its interaction with ligands such as molecular oxygen.
The formyl group acts as a strong electron-withdrawing group, a property that is more pronounced than that of the vinyl group. nih.gov This electron-withdrawing nature reduces the electron density of the porphyrin ring and, consequently, of the central ferrous iron atom. nih.govresearchgate.net A lower electron density on the iron atom destabilizes the bond with O₂, leading to a weaker iron-oxygen interaction.
The primary functional consequence of this electronic perturbation is a markedly lower affinity for oxygen in chlorocruorins compared to most hemoglobins. nih.govroyalsocietypublishing.org This reduced affinity is quantified by a higher P50 value, which is the partial pressure of oxygen at which the respiratory pigment is 50% saturated. For chlorocruorin from Spirographis spallanzanii, the P50 has been reported to be significantly higher than that of human hemoglobin, indicating that a greater oxygen concentration is required to achieve the same level of saturation. scispace.comsibm.it This characteristic suggests an adaptation to specific physiological or environmental conditions where rapid oxygen unloading is advantageous.
Table 1: Comparison of Peripheral Substituents in this compound and Protoporphyrin IX
| Position | This compound Substituent | Protoporphyrin IX Substituent | Electronic Effect of Difference |
|---|---|---|---|
| 2 | Formyl (-CHO) | **Vinyl (-CH=CH₂) ** | Formyl group is strongly electron-withdrawing |
| 4 | Vinyl (-CH=CH₂) | Vinyl (-CH=CH₂) | No difference |
| Methyl & Propionate (B1217596) groups | Unchanged | Unchanged | No difference |
Table 2: Effect of Prosthetic Group on Oxygen Affinity
| Respiratory Protein | Prosthetic Group | Key Peripheral Substituent | Typical P50 Value (mmHg)¹ | Resulting O₂ Affinity |
|---|---|---|---|---|
| Chlorocruorin (S. spallanzanii) | This compound | Formyl (-CHO) | ~16-18 mmHg sibm.it | Low |
| Human Hemoglobin | Protoporphyrin IX | Vinyl (-CH=CH₂) | ~26.7 mmHg derangedphysiology.com | High |
¹P50 values can vary with experimental conditions such as pH, temperature, and presence of allosteric effectors. nih.govacutecaretesting.org
Chemical Reactivity, Stability, and Environmental Fate of Chlorocruoroporphyrin
Oxidative and Reductive Transformations of the Chlorocruoroporphyrin Macrocycle
The reactivity of the this compound macrocycle is largely governed by the presence of its peripheral functional groups and the central iron atom. Oxidative and reductive processes can lead to significant structural modifications, affecting its biological function and degradation pathway.
Research into the degradation of hemin (B1673052) (ferric protoporphyrin IX), a closely related molecule, provides significant insights into the transformations this compound (also known as spirographis hemin or chlorocruorohemin) likely undergoes. mdpi.comnih.gov Studies have shown that the vinyl groups of hemin are susceptible to oxidation. Under controlled oxidative conditions, one of the vinyl groups can be transformed into a formyl group, yielding ferric 2-formyl-8-vinyldeuteroporphyrin IX or ferric 8-formyl-2-vinyldeuteroporphyrin IX—the very structure of chlorocruorohemin. mdpi.comnih.gov This suggests that this compound can be a product of the partial oxidation of protoporphyrin IX. mdpi.com
Further oxidation can occur, transforming the remaining vinyl group into a second formyl group, resulting in ferric 2,8-diformylporphyrin IX. mdpi.com In the presence of strong oxidizing agents like hydrogen peroxide (H₂O₂), or through photo-oxidation, the tetrapyrrole ring itself can be cleaved, leading to the formation of smaller, monopyrrolic compounds like hematinic acid. mdpi.comresearchgate.netnih.gov The central iron cation plays a crucial role in this degradation; its iron-free porphyrin counterpart is significantly more stable under similar conditions. researchgate.netresearchgate.net
Conversely, under anaerobic and reductive conditions, the stability of the porphyrin macrocycle is markedly increased. Studies on hemin show the highest stability under these conditions, with a half-life extending to several days, whereas in the presence of H₂O₂, the half-life can be as short as one minute. researchgate.netresearchgate.net The typical oxidative degradation products, such as the formylated derivatives, are not observed under anaerobic reductive conditions, indicating a different and slower degradation pathway. researchgate.netresearchgate.net The stability is greatly influenced by the redox state of the environment, with anoxic conditions favoring preservation. frontiersin.org
Table 1: Key Transformation Products of Hemin under Various Conditions mdpi.comresearchgate.net
| Condition | Precursor | Key Transformation Product(s) | Significance for this compound |
| Mild Oxidation | Hemin (Protoporphyrin IX Fe³⁺) | Chlorocruorohemin (ferric 2-formyl-8-vinyldeuteroporphyrin IX) | Demonstrates a direct oxidative pathway to its formation. |
| Further Oxidation | Chlorocruorohemin | Ferric 2,8-diformylporphyrin IX | Indicates a subsequent step in the oxidative degradation cascade. |
| Strong Oxidation (e.g., with H₂O₂) | Hemin / Chlorocruorohemin | Hematinic acid, Propentdyopents | Represents cleavage and breakdown of the macrocycle. |
| Anaerobic, Reductive | Hemin | (Not Observed) | Suggests high stability and preservation under these conditions. |
| Photo-oxidation | Protoporphyrin IX (iron-free) | Iron-free derivatives of Chlorocruorohemin and Diformylporphyrin | Shows that light can induce similar transformations on the porphyrin ring. |
Photochemical Stability and Photo-induced Reactions
Photochemistry involves chemical reactions initiated by the absorption of light. numberanalytics.comnih.gov When a molecule like this compound absorbs a photon, it enters a transient excited state with altered chemical properties, making it susceptible to various reactions. numberanalytics.com While specific studies on the photochemical quantum yield of this compound are scarce, the behavior of related porphyrins provides a strong basis for understanding its likely reactions.
The efficiency of a photochemical reaction is measured by its quantum yield (Φ), defined as the number of molecules that react per photon absorbed. numberanalytics.commsu.edu For many complex photochemical reactions, the quantum yield is less than one, indicating that not every absorbed photon leads to a chemical change due to competing processes like fluorescence or non-radiative decay. msu.eduscribd.com
Porphyrins are known photosensitizers, meaning they can absorb light energy and transfer it to other molecules, such as molecular oxygen, to generate reactive oxygen species (ROS) like singlet oxygen (¹O₂) and hydroxyl radicals (•OH). umex-gmbh.de These ROS are highly reactive and can initiate oxidative damage. Photo-oxidation is a primary degradation pathway for tetrapyrrolic compounds in well-lit, oxygen-rich environments. umex-gmbh.deresearchgate.net
The photo-induced reactions of this compound likely involve two main pathways:
Direct Photodegradation: The absorbed light energy directly causes bond cleavage or rearrangement within the porphyrin macrocycle. This can include oxidation of the formyl or vinyl groups and eventual cleavage of the porphyrin ring. nih.gov
Photosensitized Oxidation: this compound acts as a photosensitizer, generating ROS that then attack other molecules, or even another this compound molecule, leading to oxidative degradation. umex-gmbh.de
Studies on the photo-oxidation of protoporphyrin IX have shown the formation of iron-free derivatives of this compound and 2,8-diformylporphyrin, confirming that light can induce the same oxidative transformations of the vinyl groups as chemical oxidants. mdpi.com The ultimate products of extensive photo-oxidation are smaller, colorless fragments, including maleimides like hematinic acid, and dipyrrolic compounds like propentdyopents. mdpi.comnih.gov The stability of this compound to light will be significantly lower in the presence of oxygen.
Biotransformation and Degradation Pathways of this compound in Biological Systems
Biotransformation is the process by which living organisms modify chemical compounds. In marine polychaetes that synthesize chlorocruorin (B1237039), such as those from the family Sabellidae (e.g., Sabella spallanzanii), there are metabolic pathways for the synthesis and turnover of this compound. ebin.pubbritannica.comwikipedia.org While the specific enzymes and complete pathways for this compound degradation are not fully elucidated, the general principles of heme and xenobiotic metabolism in marine invertebrates offer a framework.
Polychaetes possess cytochrome P450 (CYP) enzyme systems, which are crucial for phase I metabolism, involving oxidation, reduction, and hydrolysis to increase the polarity of compounds. scribd.comresearchgate.net It is highly probable that these enzymes are involved in modifying the this compound molecule. The degradation of heme in vertebrates is initiated by the enzyme heme oxygenase, which cleaves the porphyrin ring to form biliverdin (B22007) (a linear tetrapyrrole), releasing iron and carbon monoxide. nih.gov A similar enzymatic system likely exists in polychaetes to handle the turnover of this compound, breaking down the macrocycle for excretion or recycling of its components.
Observations from the 1960s revealed that tissues of chlorocruorin-synthesizing worms contain not only this compound but also protoporphyrin IX, uroporphyrin, and coproporphyrin, indicating an active and complex porphyrin metabolism. oup.com
The biotransformation process in these organisms can be summarized in likely phases:
Phase I: The porphyrin ring or its side chains are modified. This could involve enzymatic oxidation of the formyl group to a carboxylic acid or cleavage of the macrocycle by a heme oxygenase-like enzyme.
Phase II: The modified, more polar metabolites are conjugated with endogenous molecules (like glucuronic acid or sulfate (B86663) in some invertebrates) to further increase water solubility and facilitate excretion. scribd.com
Elimination: The water-soluble conjugates are then eliminated from the organism.
The fan worm Sabella spallanzanii is known to bioaccumulate and transform various compounds, indicating robust metabolic capabilities that would also be applied to its endogenous molecules like this compound. wikipedia.orgnih.gov
Geochemical Significance and Taphonomic Preservation of this compound Derivatives in Sedimentary Environments
Taphonomy is the study of how organic remains are preserved in the fossil record. researchgate.netumex-gmbh.de Porphyrins, including derivatives of chlorophyll (B73375) and heme, are well-known "molecular fossils" or biomarkers because their stable tetrapyrrole structure can be preserved in sediments over geological timescales, becoming geoporphyrins. researchgate.netfiu.edu
The geochemical fate of this compound is intrinsically linked to its stability under various environmental conditions. Upon the death of a polychaete, the chlorocruorin protein would degrade, releasing the this compound. Its preservation potential is highest in anoxic (oxygen-deficient) and reductive sedimentary environments. researchgate.netresearchgate.net In such conditions, the oxidative degradation of the macrocycle is minimal.
The key diagenetic transformations affecting porphyrins during burial include:
Defunctionalization: Loss of functional groups. For this compound, this would involve the reduction of the formyl group to a methyl group and the vinyl group to an ethyl group.
Chelation/Dechelation: Loss or replacement of the central metal ion. The iron in this compound is often lost during early diagenesis and may be replaced by more stable metal ions present in the sediment, such as nickel (Ni²⁺) or vanadyl (VO²⁺), which form highly stable geoporphyrins. fiu.edu
Table 2: Summary of Environmental Fate and Preservation of this compound
| Process | Environmental Condition | Key Transformations | Resulting Products |
| Oxidative Degradation | Oxic water column/surface sediment | Oxidation of side chains, ring cleavage | Formylated intermediates, hematinic acid, CO₂ |
| Photodegradation | Photic zone | Photo-oxidation, photosensitization | Similar to oxidative degradation, colorless fragments |
| Biotransformation | Within organisms/fresh sediment | Enzymatic cleavage and conjugation | Polar metabolites, linear tetrapyrroles |
| Early Diagenesis | Anoxic sediment | Reduction of formyl/vinyl groups, loss of Fe | De-functionalized porphyrins |
| Late Diagenesis (Taphonomy) | Deep burial | Chelation with Ni²⁺ or VO²⁺, thermal maturation | Stable Ni- and VO-geoporphyrins (petroporphyrins) |
Emerging Research Frontiers and Advanced Analytical Approaches for Chlorocruoroporphyrin Studies
Spatially Resolved Spectroscopic Techniques for In Situ Analysis
Understanding the precise location and chemical environment of chlorocruoroporphyrin within the cells and tissues of organisms like the polychaete worm Spirographis spallanzanii is crucial to elucidating its biological role. rsc.org Spatially resolved spectroscopic techniques allow for the in situ analysis of this molecule, providing a dynamic picture of its distribution and interactions in its native environment without the need for extraction and purification, which can alter its state. frontiersin.org
Microspectrophotometry, which combines microscopy with spectrophotometry, is a powerful tool for measuring the absorption spectra of this compound in specific subcellular compartments. mdpi.com This can reveal information about its aggregation state, binding to proteins, and local chemical environment.
Time-resolved vibrational spectroscopies, such as Raman and Fourier-transform infrared (FTIR) spectroscopy, offer molecular fingerprint information. frontiersin.org In situ Raman spectroscopy is particularly well-suited for studying aqueous biological samples due to the weak Raman signal of water. frontiersin.org By mapping the spectral signatures of this compound across a tissue sample, researchers can visualize its distribution. Surface-enhanced Raman spectroscopy (SERS) can provide enhanced signals from molecules at or near the surface of nanostructured metal substrates, which could be adapted for studying the interaction of this compound with cellular membranes or other surfaces. frontiersin.org
Furthermore, techniques like spatially resolved fluorescence correlation spectroscopy (FCS) can map diffusion coefficients and concentrations of fluorescent molecules. nih.gov As porphyrins are known to fluoresce, this method could potentially be applied to study the transport and dynamics of this compound within living cells.
Table 1: Spatially Resolved Spectroscopic Techniques for this compound Analysis
| Technique | Principle | Information Gained | Application to this compound |
|---|---|---|---|
| Microspectrophotometry | Combines microscopy and spectroscopy to measure spectra of microscopic areas. mdpi.com | Absorption spectra, aggregation state, local chemical environment. | Mapping the distribution and state of this compound in different tissues or organelles. |
| In Situ Raman Spectroscopy | Measures vibrational modes of molecules based on inelastic scattering of monochromatic light. frontiersin.org | Molecular structure, conformation, and intermolecular interactions. | Identifying and mapping this compound within cells and tissues, studying its binding to chlorocruorin (B1237039). |
| In Situ FTIR Spectroscopy | Measures absorption of infrared radiation corresponding to molecular vibrations. frontiersin.org | Identification of functional groups and molecular interactions. | Characterizing the chemical structure and hydrogen bonding of this compound in its native state. |
| Fluorescence Correlation Spectroscopy (FCS) | Analyzes fluorescence fluctuations in a microscopic observation volume to determine mobility and concentration. nih.gov | Diffusion coefficients, transport dynamics, concentration. | Quantifying the movement and concentration of this compound within subcellular compartments. |
Hyphenated Analytical Methodologies for Complex Mixture Analysis
The isolation and characterization of this compound from biological sources present a significant analytical challenge due to its presence in complex mixtures containing other porphyrins, proteins, and lipids. core.ac.uk Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for tackling this complexity. nih.govresearchgate.net These methods offer high sensitivity, selectivity, and the ability to provide detailed structural information from minute amounts of sample. ijpsjournal.com
Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique. High-performance liquid chromatography (HPLC) separates the components of the mixture, which are then introduced into a mass spectrometer for accurate mass determination and fragmentation analysis. nih.gov This allows for the confident identification of this compound and its distinction from related compounds like protoporphyrin-IX. core.ac.uk The use of tandem mass spectrometry (LC-MS-MS) provides even greater structural detail through controlled fragmentation of the parent ion. nih.gov
For unambiguous structural elucidation, liquid chromatography-nuclear magnetic resonance spectroscopy (LC-NMR) is unparalleled. ijpsjournal.com While less sensitive than LC-MS, LC-NMR provides a complete structural picture by analyzing the nuclear magnetic resonance of atoms within the molecule. This can be operated in a stop-flow mode, where the chromatographic elution is paused to acquire detailed spectra for a specific peak corresponding to this compound. ijpsjournal.com
Other relevant hyphenated techniques include gas chromatography-mass spectrometry (GC-MS), which is suitable for volatile derivatives of the porphyrin, and capillary electrophoresis-mass spectrometry (CE-MS), which offers high separation efficiency for charged molecules like the dicarboxylic acid form of this compound. researchgate.netiipseries.org
Table 2: Comparison of Hyphenated Techniques for Porphyrin Analysis
| Technique | Separation Principle | Detection Principle | Key Advantages for this compound Analysis |
|---|---|---|---|
| LC-MS/MS | Liquid Chromatography (e.g., HPLC) | Mass Spectrometry | High sensitivity and selectivity; provides molecular weight and fragmentation data for identification. nih.gov |
| LC-NMR | Liquid Chromatography (e.g., HPLC) | Nuclear Magnetic Resonance | Provides detailed, unambiguous structural elucidation. ijpsjournal.com |
| GC-MS | Gas Chromatography | Mass Spectrometry | High resolution for volatile derivatives; extensive spectral libraries available. iipseries.org |
| CE-MS | Capillary Electrophoresis | Mass Spectrometry | High separation efficiency for charged species; requires minimal sample volume. researchgate.net |
Chemoinformatics and Data Mining in Porphyrin Research
The field of porphyrin research is increasingly benefiting from chemoinformatics and data mining approaches, which leverage computational power to analyze large datasets and predict molecular properties. nih.govresearchgate.net These data-driven methods can accelerate the discovery of new porphyrin-based materials and provide insights into their structure-activity relationships, complementing experimental studies. chemrxiv.orgchemrxiv.org
For this compound, chemoinformatic studies can begin with the creation of curated databases. A specialized database for this compound and its synthetic analogues could be compiled, including structural information, calculated molecular descriptors (e.g., electronic, steric, and lipophilic properties), and experimental spectroscopic data. nih.gov
Data mining techniques can then be applied to these databases to identify patterns and correlations. For instance, clustering analysis based on structural similarity can group related porphyrins, potentially revealing relationships between the formyl group substitution in this compound and its unique spectral properties compared to protoporphyrin-IX. nih.gov
Machine learning and deep learning models represent the next frontier. researchgate.net Models can be trained on existing porphyrin databases to predict properties like the HOMO/LUMO energy levels, which are crucial for understanding electronic behavior. researchgate.netchemrxiv.org Such predictive models, like PorphyBERT or PorphyDMPNN, could be fine-tuned with data on this compound to predict the properties of novel, hypothetical derivatives, guiding synthetic efforts toward molecules with desired optical or catalytic functions. researchgate.net This data-driven design can significantly reduce the time and resources required for experimental screening. chemrxiv.org
Advanced Microscopy and Imaging for Subcellular Localization
Visualizing the precise location of molecules within a cell is fundamental to understanding their function. Advanced microscopy and imaging techniques are enabling researchers to observe the subcellular distribution of porphyrins with unprecedented resolution, often in living cells. nih.govfrontiersin.org
Confocal laser scanning microscopy (CLSM) has been instrumental in studying the subcellular localization of various porphyrins. nih.gov This technique uses a pinhole to reject out-of-focus light, providing sharp optical sections of the sample. By exploiting the natural fluorescence of this compound, CLSM can be used to map its distribution within the cells of chlorocruorin-containing organisms. Studies on other porphyrins have shown that their subcellular destinations are often linked to their physicochemical properties; for example, cationic porphyrins tend to accumulate in mitochondria, while anionic ones may localize in lysosomes. nih.gov Given that this compound possesses two anionic propionic acid side chains, it is plausible to hypothesize a tendency for lysosomal accumulation or association with other specific organelles, a theory testable by CLSM. chemicalbook.comnih.gov
Super-resolution microscopy techniques, such as Stimulated Emission Depletion (STED) microscopy, overcome the diffraction limit of light, allowing for imaging at the nanoscale. frontiersin.org This would enable the visualization of this compound's association with specific protein complexes or fine membrane structures.
For non-invasive, long-term imaging of deeper tissues in living organisms, light-sheet fluorescence microscopy (LSFM) is a powerful tool. frontiersin.org It illuminates the sample with a thin sheet of light, reducing phototoxicity and photobleaching compared to conventional microscopy. frontiersin.orgnih.gov This would be ideal for studying the dynamics of this compound during developmental or physiological processes in small, transparent model organisms or tissues.
Table 3: Advanced Microscopy for Subcellular Porphyrin Imaging
| Technique | Key Feature | Resolution | Application to this compound |
|---|---|---|---|
| Confocal Laser Scanning Microscopy (CLSM) | Optical sectioning via pinhole rejection of out-of-focus light. nih.gov | ~200 nm | Mapping the 3D distribution in cells and tissues; co-localization studies with organelle-specific dyes. nih.gov |
| Stimulated Emission Depletion (STED) Microscopy | Super-resolution by selectively de-exciting fluorophores in the outer region of the focal spot. frontiersin.org | <50 nm | High-resolution imaging of this compound's association with specific molecular machinery or membranes. frontiersin.org |
| Light-Sheet Fluorescence Microscopy (LSFM) | Illumination from the side with a thin sheet of light, enabling fast, low-phototoxicity imaging. frontiersin.org | Diffraction-limited (~200-300 nm) | Long-term, 4D imaging of this compound dynamics in living tissues or small organisms. frontiersin.orgnih.gov |
Future Directions and Potential Research Applications of Chlorocruoroporphyrin
Elucidation of Remaining Biosynthetic and Regulatory Gaps
The biosynthesis of porphyrins is a well-established pathway, but the specific enzymatic machinery and regulatory networks governing the formation of chlorocruoroporphyrin remain largely enigmatic. While it is understood that this compound is derived from protoporphyrin IX, the precise enzyme and mechanism responsible for the conversion of the vinyl group to a formyl group have not been definitively identified. Future research will need to focus on isolating and characterizing the putative enzyme, likely an oxidase or a related catalytic protein, from organisms that produce chlorocruorin (B1237039), such as certain marine polychaete worms. royalsocietypublishing.org
Unraveling the regulatory mechanisms that control the expression and activity of this key enzyme is another critical research gap. Understanding how environmental factors, developmental stages, or physiological conditions influence the switch between the production of protoporphyrin IX and this compound will provide valuable insights into the biological significance of this unique respiratory pigment. Gene expression studies, proteomics, and metabolomics approaches will be instrumental in identifying the transcription factors, signaling pathways, and allosteric regulators involved in this process.
Key Research Questions in this compound Biosynthesis:
| Research Area | Specific Questions to Address |
| Enzymology | What is the identity and structure of the enzyme that catalyzes the formylation of the vinyl group on protoporphyrin IX? What is the catalytic mechanism of this reaction? |
| Genetics & Regulation | Which genes encode the enzymes specific to this compound biosynthesis? How is the expression of these genes regulated at the transcriptional and post-transcriptional levels? |
| Evolutionary Biology | What is the evolutionary origin of the this compound biosynthetic pathway? What selective pressures led to the development of this alternative heme structure? |
Development of Novel Spectroscopic Probes Utilizing this compound Frameworks
The distinct electronic properties conferred by the formyl group on the porphyrin macrocycle make this compound an attractive scaffold for the development of novel spectroscopic probes. The formyl group, being an electron-withdrawing moiety, can significantly alter the absorption and fluorescence spectra of the porphyrin. researchgate.netnih.gov This opens up possibilities for creating probes with tailored photophysical properties for various analytical and imaging applications.
Future research could focus on synthesizing a library of this compound derivatives with different functional groups attached to the porphyrin periphery. These modifications could further modulate the spectroscopic properties and introduce specific binding affinities for target analytes. For example, the development of this compound-based fluorescent probes could offer high sensitivity and selectivity for detecting metal ions, reactive oxygen species, or specific biomolecules in complex biological systems. The unique spectral signature of this compound could also be exploited in ratiometric sensing, where changes in the ratio of fluorescence intensities at two different wavelengths provide a more robust and reliable signal.
Potential Spectroscopic Applications of this compound Derivatives:
| Application Area | Potential Use of this compound-based Probes |
| Cellular Imaging | Development of fluorescent probes for real-time monitoring of intracellular analytes and biological processes. |
| Environmental Monitoring | Creation of sensitive and selective sensors for the detection of pollutants and heavy metals in water and soil. |
| Medical Diagnostics | Design of diagnostic agents for the early detection of diseases based on changes in biomarker concentrations. |
Bioengineering and Synthetic Biology for Tailored this compound Production
The limited natural availability of this compound necessitates the development of alternative production methods. Bioengineering and synthetic biology offer promising avenues for the sustainable and scalable production of this unique compound. nih.gov By identifying and cloning the genes responsible for this compound biosynthesis, it may be possible to engineer microorganisms, such as Escherichia coli or yeast, to produce this molecule through fermentation.
Strategies for Bioengineering this compound Production:
| Approach | Key Steps and Considerations |
| Heterologous Expression | Identify and clone the gene for the formylating enzyme. Optimize codon usage and expression levels in the host organism. |
| Metabolic Engineering | Up-regulate the expression of enzymes in the upstream porphyrin biosynthetic pathway. Knock out competing metabolic pathways to increase precursor availability. |
| Protein Engineering | Mutate the formylating enzyme to improve its catalytic efficiency or alter its substrate specificity for the production of novel porphyrins. |
Biomimetic Systems Inspired by this compound's Biological Functionality
The unique oxygen-binding properties of chlorocruorin, the protein that utilizes this compound, offer inspiration for the design of novel biomimetic systems. Chlorocruorin exhibits a lower affinity for oxygen compared to hemoglobin, which could be advantageous in certain applications where controlled oxygen release is desired. nih.gov
Future research could focus on the development of artificial oxygen carriers, or "blood substitutes," based on synthetic this compound analogs. nih.govnih.gov These synthetic hemes could be incorporated into artificial protein scaffolds or encapsulated within vesicles to create functional oxygen-carrying nanoparticles. The ability to tune the oxygen affinity by modifying the porphyrin structure could lead to the development of oxygen therapeutics tailored for specific medical needs, such as in trauma care or during certain surgical procedures.
Furthermore, the catalytic properties of the iron center in this compound could be harnessed to create biomimetic catalysts for a variety of chemical transformations. The presence of the formyl group may influence the redox potential and catalytic activity of the iron center, potentially leading to catalysts with unique reactivity and selectivity. These biomimetic catalysts could find applications in green chemistry, such as in oxidation reactions that mimic the function of cytochrome P450 enzymes. nih.govrsc.org
Potential Biomimetic Applications of this compound:
| Application | Design Concept |
| Artificial Oxygen Carriers | Encapsulation of synthetic this compound derivatives in liposomes or polymeric nanoparticles to create red blood cell mimics with tunable oxygen affinity. |
| Biomimetic Catalysts | Incorporation of this compound analogs into porous materials or polymers to create robust and reusable catalysts for selective oxidation reactions. |
| Sensors | Development of electrochemical sensors based on the redox properties of this compound for the detection of biologically relevant molecules. |
Q & A
Q. What are the standard protocols for synthesizing Chlorocruoroporphyrin in laboratory settings?
this compound synthesis typically involves extracting blood from polychaete worms (e.g., Myxicola infundibulum), followed by chemical treatment with a 3:1 ether-glacial acetic acid mixture to stabilize the pigment. Subsequent steps include hydrazine hydrate (50% in acetic acid) reflux at 90°C for 10 minutes to isolate the porphyrin. This method, developed by Kennedy, simplifies earlier approaches by reducing time and complexity . For reproducibility, ensure peroxide-free solvents and strict temperature control during hydrolysis.
Q. How can researchers optimize the extraction of this compound from biological sources?
Optimization requires balancing yield and purity:
- Source selection : Use fresh Sabella pavonina or Branchiomma vesiculosum blood from estuarine environments to maximize pigment concentration .
- Extraction solvent : A 3:1 ether-acetic acid ratio minimizes protein contamination while stabilizing the porphyrin structure .
- Purification : Post-extraction, fractional chromatography (e.g., alumina columns) separates this compound esters from byproducts like diformyldeuteroporphyrin .
Q. What spectroscopic techniques are essential for characterizing this compound’s structure?
Key methods include:
- UV-Vis spectroscopy : Identify Soret (≈400 nm) and Q-bands (500–650 nm) to confirm porphyrin macrocycle integrity .
- Mass spectrometry (MS) : Use high-resolution MS to differentiate isotopic patterns from structurally similar porphyrins (e.g., deuteroporphyrin derivatives) .
- Nuclear Magnetic Resonance (NMR) : Analyze pyrrolic proton environments (δ 8–10 ppm) and substituent effects on chemical shifts .
Advanced Research Questions
Q. How do researchers address contradictions in spectral data when characterizing this compound derivatives?
Contradictions often arise from impurities or isomerization:
- Reproducibility checks : Repeat synthesis under inert atmospheres to exclude oxidative artifacts .
- Chromatographic validation : Use reverse-phase HPLC to resolve co-eluting compounds (e.g., chlorocruorohaematin vs. porphyrin esters) .
- Cross-validation : Compare NMR data with synthetic standards (e.g., protoporphyrin IX derivatives) to confirm assignments .
Q. What methodological considerations are critical when comparing the oxidative stability of this compound with other porphyrins?
- Controlled oxidation assays : Use standardized potassium permanganate concentrations in acetone to monitor degradation rates .
- Environmental variables : Control pH (5–7) and light exposure to isolate stability differences inherent to the porphyrin structure .
- Quantitative metrics : Track absorbance decay at the Soret band over time and calculate half-life (t₁/₂) for cross-comparison .
Q. How can researchers design experiments to evaluate this compound’s role in photosynthetic analogs or biomimetic systems?
- Variable selection : Test light-harvesting efficiency under varying wavelengths (400–700 nm) and redox conditions .
- Control groups : Include chlorophyll-a and bacteriochlorophyll to benchmark energy transfer rates .
- Data triangulation : Combine fluorescence lifetime imaging (FLIM) with electrochemical measurements to correlate structure-function relationships .
Methodological Best Practices
- Data integrity : Maintain raw spectral datasets and chromatograms in standardized formats (e.g., .cdf for chromatography) to enable replication .
- Statistical rigor : Apply ANOVA or mixed-effects models to assess batch-to-batch variability in synthesis yields .
- Ethical sourcing : Document the geographic origin of polychaete worms and comply with local biodiversity regulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
